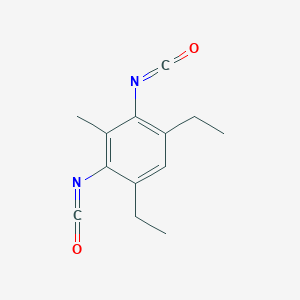![molecular formula C20H24N4O B14358831 1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine CAS No. 90158-91-1](/img/structure/B14358831.png)
1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the azoxy group. Common synthetic routes include:
Chemical Reactions Analysis
1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction: The azoxy group can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s non-planarity allows it to fit into various biological binding sites, influencing the activity of enzymes and receptors . The azoxy group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine: A simpler compound with a similar ring structure but lacking the azoxy group.
Pyrrolidone: An oxidized form of pyrrolidine with different chemical properties.
α-Pyrrolidinophenones: Compounds with a pyrrolidine ring and additional functional groups, used in various applications.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the azoxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
90158-91-1 |
|---|---|
Molecular Formula |
C20H24N4O |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
oxido-(2-pyrrolidin-1-ylphenyl)-(2-pyrrolidin-1-ylphenyl)iminoazanium |
InChI |
InChI=1S/C20H24N4O/c25-24(20-12-4-3-11-19(20)23-15-7-8-16-23)21-17-9-1-2-10-18(17)22-13-5-6-14-22/h1-4,9-12H,5-8,13-16H2 |
InChI Key |
CHFJDKJVFNSTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2N=[N+](C3=CC=CC=C3N4CCCC4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
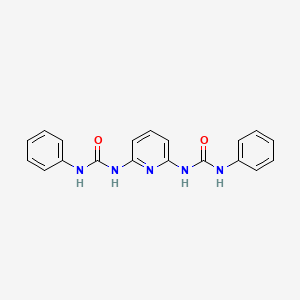
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
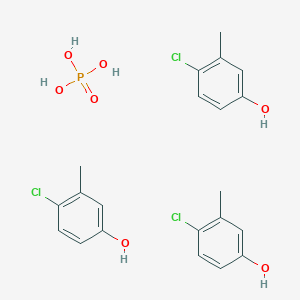
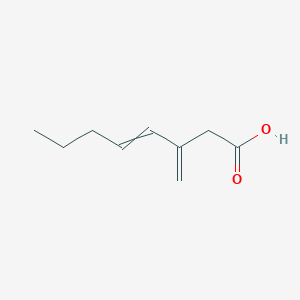
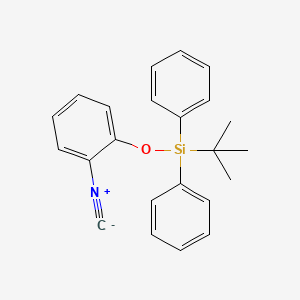
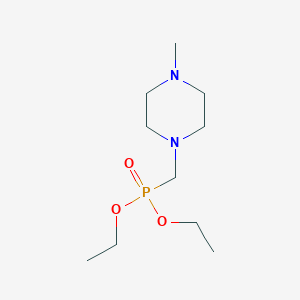
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)
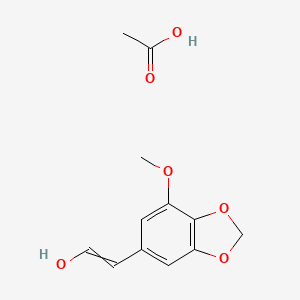
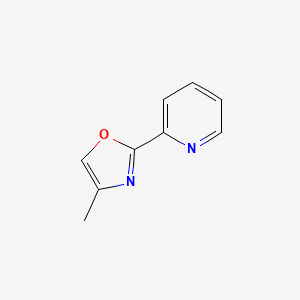

![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
